molecular formula C6H8F3N5 B13321023 7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B13321023
M. Wt: 207.16 g/mol
InChI Key: BSYQWPYEGVGTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and biological properties. Triazolopyrimidines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various methods. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This regioselective one-step procedure yields the desired triazolopyrimidine derivatives under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using microwave-mediated, catalyst-free methods. These methods are eco-friendly and involve the use of enaminonitriles and benzohydrazides, resulting in high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature contributes to its potent biological activities and makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C6H8F3N5

Molecular Weight

207.16 g/mol

IUPAC Name

7-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C6H8F3N5/c7-6(8,9)3-1-2-11-5-12-4(10)13-14(3)5/h3H,1-2H2,(H3,10,11,12,13)

InChI Key

BSYQWPYEGVGTFB-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC(=NN2C1C(F)(F)F)N

Origin of Product

United States

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